molecular formula C6H5Cl2N B1311327 2,6-Dichloro-4-methylpyridine CAS No. 39621-00-6

2,6-Dichloro-4-methylpyridine

Cat. No. B1311327
CAS RN: 39621-00-6
M. Wt: 162.01 g/mol
InChI Key: GTHRJKYVJZJPCF-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of n-BuLi (21.1 mL, 33.8 mmol, 1.6 M) in THF is cooled to −78° C. before a solution of 2,6-dichloropyridine (5.0 g, 33.8 mmol) in THF (36 mL) is added dropwise over a period of 20 min. The reaction mixture is stirred at −78° C. for 30 min, and then iodomethane (4.79 g, 33.8 mmol) is added. The mixture is stirred for 30 min before it is quenched with sat. aq. NH4Cl solution at −78° C. The mixture is extracted with diethyl ether, the org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 19:1 to give 2,6-dichloro-4-methyl-pyridine (2.34 g) as a colourless oil containing the regio isomer 2,6-dichloro-3-methyl-pyridine; LC-MS: tR=0.89 min, [M+1]+=161.97.
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
4.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[N:8]=1.IC>C1COCC1>[Cl:6][C:7]1[CH:12]=[C:11]([CH3:2])[CH:10]=[C:9]([Cl:13])[N:8]=1

Inputs

Step One
Name
Quantity
21.1 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
36 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.79 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise over a period of 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 min before it
Duration
30 min
CUSTOM
Type
CUSTOM
Details
is quenched with sat. aq. NH4Cl solution at −78° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 19:1

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.34 g
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.